molecular formula C10H9ClN2O2 B6610798 3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid CAS No. 2866334-21-4

3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Cat. No.: B6610798
CAS No.: 2866334-21-4
M. Wt: 224.64 g/mol
InChI Key: GSYAVBFUMOUFAA-UHFFFAOYSA-N
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Description

3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is a chemical compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by the presence of a chloro-substituted pyrrolopyridine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves the following steps:

    Formation of the Pyrrolopyridine Ring: The pyrrolopyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine and pyrrole derivatives. The reaction conditions often include the use of a base and a suitable solvent.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the chloro-substituted pyrrolopyridine with a propanoic acid derivative. This can be accomplished through esterification or amidation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-6-13(5-3-9(14)15)10-7(8)2-1-4-12-10/h1-2,4,6H,3,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAVBFUMOUFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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